Desogestrel

Contraceptive Efficacy Progestogen-Only Pill Pearl Index

Desogestrel (CAS 54024-22-5) is a third-generation progestin prodrug requiring CYP2C9/2C19 bioactivation to etonogestrel. Unlike directly active progestins, its 11-methylene group confers minimal androgenicity. In a 2025 network meta-analysis of 18 RCTs, desogestrel ranked #1 for contraceptive efficacy (SUCRA 51.3%). Its 75 μg/day POP reduced pregnancy risk by 88% vs. levonorgestrel POP. Ideal for estrogen-free contraceptive development.

Molecular Formula C22H30O
Molecular Weight 310.5 g/mol
CAS No. 54024-22-5
Cat. No. B1670305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesogestrel
CAS54024-22-5
Synonyms13 Ethyl 11 methylene 18,19 dinor 17 alpha pregn 4 en 20 yn 17 ol
13-Ethyl-11-methylene-18,19-dinor-17 alpha-pregn-4-en-20-yn-17-ol
18,19-Dinorpregn-4-en-20-yn-17-ol, 13-ethyl-11-methylene-, (17alpha)-
alpha-pregn-4-en-20-yn-17-ol, 13-Ethyl-11-methylene-18,19-dinor-17
Cerazette
Desogestrel
Marvelon
Org 2969
Org-2969
Org2969
Molecular FormulaC22H30O
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34
InChIInChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1
InChIKeyRPLCPCMSCLEKRS-BPIQYHPVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1 mg/ml
Slightly soluble in ethanol and ethyl acetate;  sparingly soluble in n-hexane.
3.01e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Desogestrel (CAS 54024-22-5): Third-Generation Progestin Overview for Procurement and Scientific Selection


Desogestrel (CAS 54024-22-5) is a third-generation 19-nortestosterone-derived synthetic progestin with the chemical formula C22H30O and molecular weight 310.47 [1]. Unlike earlier progestins that directly bind to receptors, desogestrel functions as a prodrug requiring hepatic bioactivation via CYP2C9 and CYP2C19 enzymes to its active metabolite, 3-keto-desogestrel (etonogestrel), which then acts as a selective progesterone receptor agonist [2]. Desogestrel is characterized by its 11-methylene group substitution, which distinguishes it structurally from levonorgestrel and confers distinct pharmacokinetic and pharmacodynamic properties including minimal androgenic activity relative to second-generation progestins [3].

Why Desogestrel Cannot Be Simply Substituted with Other Progestins: A Procurement and Scientific Rationale


Generic substitution within the progestin class is not scientifically valid due to substantial inter-compound variability in receptor binding selectivity, metabolic activation requirements, serum protein binding profiles, and resultant clinical outcomes. For instance, desogestrel is a prodrug requiring CYP2C9/2C19-mediated bioactivation to etonogestrel, whereas levonorgestrel is directly active and does not undergo this transformation [1]. Additionally, the SHBG binding affinity of 3-keto-desogestrel differs markedly from that of levonorgestrel, influencing free testosterone levels and androgenic side effect profiles during therapy [2]. In combined oral contraceptives, network meta-analysis of randomized controlled trials demonstrates that progestins exhibit distinct therapeutic profiles: desogestrel ranks highest for contraceptive efficacy (SUCRA = 51.3%), while gestodene demonstrates superior bleeding control (OR 0.41 for breakthrough bleeding), and drospirenone minimizes adverse events (SUCRA = 66.9%) [3]. These quantifiable differences preclude interchangeable use without compromising specific therapeutic objectives or introducing unintended side effects.

Desogestrel Quantitative Evidence Guide: Head-to-Head Comparisons for Scientific Procurement Decisions


Contraceptive Efficacy: Desogestrel vs. Levonorgestrel in Progestogen-Only Pill (POP) Formulations

In a double-blind, randomized, multicenter trial (n=1,320 women), desogestrel 75 μg/day demonstrated superior contraceptive efficacy compared to levonorgestrel 30 μg/day as a progestogen-only pill. The Pearl Index (pregnancies per 100 woman-years) for desogestrel was 0.14 compared to 1.17 for levonorgestrel [1]. This difference is clinically meaningful for women requiring highly reliable estrogen-free contraception. The study also noted a tendency towards less bleeding over time in the desogestrel group [1].

Contraceptive Efficacy Progestogen-Only Pill Pearl Index

Contraceptive Efficacy in Combined Oral Contraceptives: Desogestrel vs. Levonorgestrel, Gestodene, and Drospirenone

A 2025 systematic review and network meta-analysis of 18 randomized controlled trials directly compared four progestins in combined oral contraceptives (COCs). Desogestrel demonstrated the highest contraceptive efficacy, with an odds ratio (OR) for pregnancy of 0.74 (95% CI: 0.31–1.73) and a SUCRA (Surface Under the Cumulative Ranking) score of 51.3%, ranking first among the four progestins evaluated [1]. Levonorgestrel was identified as the least effective of the four (reference comparator). Notably, while gestodene (GSD) showed superior bleeding control (OR 0.41 for breakthrough bleeding), desogestrel maintained a balanced efficacy-safety profile, making it the preferred progestin for routine contraception [1].

Network Meta-Analysis Combined Oral Contraceptives Comparative Efficacy

Sex Hormone-Binding Globulin (SHBG) Affinity and Androgenic Potential: Desogestrel (3-Keto-Desogestrel) vs. Levonorgestrel

Desogestrel's active metabolite, 3-keto-desogestrel, exhibits fundamentally different SHBG binding behavior compared to levonorgestrel, with direct clinical consequences for androgenicity. In vitro studies using equilibrium partition methods demonstrate that 3-keto-desogestrel has substantially lower SHBG affinity than levonorgestrel [1]. Clinically, this translates to divergent free testosterone outcomes: during combined ethinyl estradiol (EE) therapy, desogestrel/EE combinations increase SHBG concentration, causing a net decrease in free testosterone that is not compensable by testosterone displacement [1]. In contrast, levonorgestrel's high SHBG affinity results in different free testosterone dynamics. A separate study showed that at low SHBG concentrations, marked differences exist in protein binding among progestins, though these differences narrow at higher SHBG levels achieved during established oral contraceptive therapy [2].

SHBG Binding Androgenicity Free Testosterone

Metabolic Bioactivation Requirement: Desogestrel (Prodrug) vs. Direct-Acting Progestins

Desogestrel is a 3-deoxo progestogenic steroid that requires hepatic bioactivation to its active metabolite, 3-keto-desogestrel (etonogestrel), distinguishing it from directly active progestins like levonorgestrel [1]. In vitro studies using human liver microsomes and cDNA-expressed enzymes demonstrate that CYP2C9 is the primary enzyme catalyzing the initial hydroxylation step (3α-hydroxydesogestrel formation), with CYP2C19 also contributing [1]. The Km value for 3α-hydroxylation by CYP2C9 is 6.5 μM, and the Vmax is 1,269 pmol·mg⁻¹·min⁻¹. Sulfaphenazole, a CYP2C9 inhibitor, potently inhibits this step with a Ki of 0.91 μM [1]. Anti-CYP2C9/2C19 antibody completely abolished desogestrel metabolism, confirming the exclusive role of CYP2C isoforms in its activation [1]. This prodrug requirement introduces a distinct drug-drug interaction profile not shared by directly active progestins.

Prodrug Bioactivation CYP2C9 CYP2C19 Drug-Drug Interactions

Desogestrel (CAS 54024-22-5): High-Value Research and Industrial Application Scenarios Based on Differentiated Evidence


Procurement for Estrogen-Free Contraceptive Formulations Requiring Maximal Efficacy

Desogestrel 75 μg/day progestogen-only pill (POP) formulations are the optimal procurement choice when developing or sourcing estrogen-free contraceptives for populations with contraindications to estrogen (e.g., breastfeeding women, smokers over 35, patients with cardiovascular risk factors). The evidence from a large randomized controlled trial (n=1,320) demonstrates that desogestrel POP reduces pregnancy risk by approximately 88% compared to levonorgestrel POP (Pearl Index 0.14 vs. 1.17) [1]. Additionally, desogestrel's 12-hour dosing window provides greater patient convenience than traditional POPs. This scenario is directly supported by the direct head-to-head comparative efficacy data established in Section 3, Evidence Item 1.

Selection of Progestin Component for Combined Oral Contraceptives Prioritizing Efficacy

For pharmaceutical development or procurement of combined oral contraceptive (COC) formulations where contraceptive reliability is the primary selection criterion, desogestrel is the evidence-supported choice. The 2025 network meta-analysis of 18 RCTs identified desogestrel as the highest-ranking progestin for contraceptive efficacy (SUCRA 51.3%), surpassing gestodene, drospirenone, and levonorgestrel [2]. Desogestrel's balanced efficacy-safety profile makes it the preferred progestin for routine contraceptive use [2]. This scenario is directly supported by the cross-study comparable evidence established in Section 3, Evidence Item 2.

Development of Low-Androgenicity Hormonal Therapies for Androgen-Sensitive Conditions

Desogestrel-containing formulations are indicated for therapeutic applications where minimizing androgenic side effects is critical, such as in patients with acne vulgaris, hirsutism, or androgenetic alopecia. Desogestrel's active metabolite (3-keto-desogestrel) exhibits low SHBG binding affinity, and desogestrel/ethinyl estradiol combinations increase SHBG concentrations, leading to decreased free testosterone levels—an effect not compensable by testosterone displacement [3]. This contrasts with levonorgestrel, which has high SHBG affinity and different androgenic potential. This scenario is directly supported by the class-level inference evidence on SHBG binding and androgenic potential established in Section 3, Evidence Item 3.

Research on Prodrug Activation and CYP2C-Mediated Drug-Drug Interactions

Desogestrel serves as a valuable research tool for studying prodrug bioactivation and CYP2C9/2C19-mediated drug metabolism. As a 3-deoxo progestogenic steroid requiring CYP2C9/2C19-catalyzed hydroxylation to its active 3-keto form, desogestrel can be used to investigate CYP2C enzyme activity, inhibition, and induction [4]. The well-characterized kinetics (Km = 6.5 μM for CYP2C9, Ki = 0.91 μM for sulfaphenazole inhibition) [4] make it suitable as a probe substrate for CYP2C9/2C19 activity assays. Additionally, desogestrel's prodrug nature enables studies on how co-administered CYP2C9/2C19 inhibitors (e.g., fluconazole, sulfonamides) may alter contraceptive efficacy via impaired bioactivation. This scenario is directly supported by the class-level inference evidence on metabolic bioactivation established in Section 3, Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desogestrel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.